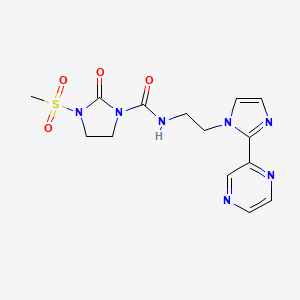
3-(methylsulfonyl)-2-oxo-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)imidazolidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(methylsulfonyl)-2-oxo-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)imidazolidine-1-carboxamide is a useful research compound. Its molecular formula is C14H17N7O4S and its molecular weight is 379.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(methylsulfonyl)-2-oxo-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)imidazolidine-1-carboxamide, with the CAS number 2034501-06-7, is a complex compound featuring multiple pharmacologically relevant moieties. This article aims to explore its biological activity, including its synthesis, mechanisms of action, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is C14H17N7O4S, with a molecular weight of 379.40 g/mol. The structure includes an imidazolidine core, a pyrazinyl substituent, and a methylsulfonyl group, which are known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C14H17N7O4S |
| Molecular Weight | 379.40 g/mol |
| CAS Number | 2034501-06-7 |
The biological activity of this compound can be attributed to its structural components:
- Imidazole and Pyrazole Derivatives : Compounds containing imidazole and pyrazole rings exhibit a wide range of activities, including antibacterial, antifungal, antiviral, and anticancer properties. For instance, imidazole derivatives have been reported to possess anti-inflammatory and antitumor activities due to their ability to modulate various signaling pathways .
- Methylsulfonyl Group : This functional group is known for enhancing solubility and bioavailability, potentially increasing the efficacy of the compound in biological systems.
Biological Activity
Research indicates that the compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that compounds with pyrazinyl and imidazolyl groups can inhibit the growth of various pathogens. For example, derivatives containing these moieties have been effective against bacteria such as Staphylococcus aureus and Escherichia coli .
- Antitumor Activity : The imidazolidine scaffold has been associated with anticancer properties. Compounds in this class have demonstrated cytotoxic effects in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : Several studies highlight the anti-inflammatory potential of related compounds through inhibition of pro-inflammatory cytokines and pathways .
Case Studies
A selection of case studies illustrates the compound's potential therapeutic applications:
- Case Study 1 : A study evaluated the efficacy of similar imidazolidine derivatives in a murine model of cancer. The results indicated significant tumor reduction compared to control groups, suggesting that modifications to the imidazolidine structure can enhance antitumor activity .
- Case Study 2 : Another investigation focused on the antimicrobial properties of pyrazole derivatives against resistant bacterial strains. The findings showed that compounds with similar structural features exhibited potent antibacterial activity, supporting their development as novel antibiotics .
属性
IUPAC Name |
3-methylsulfonyl-2-oxo-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]imidazolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N7O4S/c1-26(24,25)21-9-8-20(14(21)23)13(22)18-5-7-19-6-4-17-12(19)11-10-15-2-3-16-11/h2-4,6,10H,5,7-9H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXESIOOYOKQQDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(C1=O)C(=O)NCCN2C=CN=C2C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N7O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














